(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone
Description
This compound belongs to the methanone class, featuring a thiophene core substituted with a 4-chlorophenyl group at position 3 and a methylsulfanyl group at position 3. The benzylpiperazino moiety at the methanone position introduces a heterocyclic amine with aromatic substituents. This structural configuration is critical for its physicochemical properties and biological interactions.
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[3-(4-chlorophenyl)-5-methylsulfanylthiophen-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2OS2/c1-28-21-15-20(18-7-9-19(24)10-8-18)22(29-21)23(27)26-13-11-25(12-14-26)16-17-5-3-2-4-6-17/h2-10,15H,11-14,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBZIJHVJQXOAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC(=C(S1)C(=O)N2CCN(CC2)CC3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent due to its unique structural features.
Biological Studies: The compound can be used to study the interactions of piperazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone involves its interaction with specific molecular targets. The piperazine ring is known to interact with various receptors in the body, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
Table 1: Key Physicochemical Properties of Selected Analogs
| Compound Name | Molar Mass (g/mol) | Density (g/cm³) | pKa | Key Substituents |
|---|---|---|---|---|
| Target Compound (Benzylpiperazino derivative) | ~385.3 (estimated) | 1.36 (predicted) | -1.34* | 4-Chlorophenyl, Methylsulfanyl, Benzylpiperazino |
| 3-(4-Chlorophenyl)-5-(Methylthio)-2-ThienylMethanone | 337.89 | 1.36 | -1.34 | 4-Chlorophenyl, Methylsulfanyl, Pyrrolidinyl |
| 4-(4-Methylpiperazino)aniline | 191.27 | N/A | N/A | Methylpiperazino, Aniline |
*Note: pKa values are predicted for the target compound based on analog data.
- Piperazino vs. Pyrrolidinyl Groups: The pyrrolidinyl analog (CAS 477857-95-7) has a lower molar mass (337.89 vs. ~385.3) due to the absence of the benzyl group.
- Methylsulfanyl vs. Other Thiophene Substituents : Methylsulfanyl contributes to higher lipophilicity compared to methoxy or hydroxyl groups, improving cellular uptake. This aligns with antibacterial trends in thienyl derivatives (e.g., compound 9a in ) .
Table 2: Antimicrobial Activity of Thienyl Derivatives
- Piperazinyl Derivatives: Compounds with 4-substituted piperazinyl groups (e.g., 9a) exhibit broad-spectrum antibacterial activity, suggesting the benzylpiperazino group in the target compound may confer similar or enhanced efficacy against Gram-positive bacteria .
- Role of Chlorophenyl and Methylsulfanyl: The electron-withdrawing 4-chlorophenyl group may stabilize the molecule and enhance target binding via hydrophobic interactions. Methylsulfanyl’s lipophilicity likely synergizes with the benzylpiperazino group to improve pharmacokinetics .
Molecular Docking and Binding Interactions
- Cyclin-Dependent Kinase 5 (CDK5) Inhibitors: Docking studies of similar methanone derivatives (e.g., {4-amino-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(3-nitrophenyl)methanone) highlight the importance of aromatic and heterocyclic moieties in forming π-π and hydrogen-bonding interactions . The target compound’s benzylpiperazino group may similarly engage with hydrophobic pockets or catalytic sites in bacterial enzymes.
- β-Secretase Inhibitors : Analogous docking validations suggest that substituents like chlorophenyl and methylsulfanyl optimize binding affinity by filling hydrophobic subpockets .
Q & A
Q. What are the optimal synthetic routes for preparing (4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via multi-step pathways involving coupling of substituted piperazine derivatives with functionalized thiophene intermediates. Key steps include:
- Nucleophilic substitution to introduce the benzylpiperazine moiety.
- Cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the 4-chlorophenyl group.
- Thioether formation using methylsulfanyl precursors under inert conditions.
Reaction optimization involves controlling temperature (e.g., reflux at 80–110°C), solvent polarity (DMF or THF for solubility), and catalysts (e.g., Pd for cross-coupling). Yields range from 75–85% with purity >95% confirmed by HPLC .
Q. Example Protocol :
- Step 1 : React 3-(4-chlorophenyl)-5-(methylsulfanyl)thiophene-2-carboxylic acid with SOCl₂ to form the acyl chloride.
- Step 2 : Couple with 4-benzylpiperazine in dichloromethane (DCM) at 0°C, followed by room-temperature stirring for 12 hours.
- Purification : Column chromatography (silica gel, hexane/EtOAc 7:3) .
Q. How are structural and purity analyses conducted for this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) confirm regiochemistry and substituent integration. Key signals include aromatic protons (δ 7.2–7.5 ppm) and methylsulfanyl (δ 2.5 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (e.g., 254 nm detection) assess purity (>95%). Retention times vary with mobile phase (e.g., 13–15 minutes for acetonitrile/water gradients) .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., [M+H]⁺ at m/z ~470) .
Q. What biological assays are suitable for initial screening of this compound?
- Methodological Answer : Prioritize assays based on structural analogs (e.g., piperazine-thiophene hybrids):
- Enzyme inhibition : Test against kinases (e.g., PI3K) or GPCRs (e.g., serotonin receptors) using fluorometric assays.
- Antimicrobial activity : Broth microdilution (MIC determination) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., 5-HT₂A receptor). Focus on piperazine’s amine group and thiophene’s sulfur for hydrogen bonding/π-π stacking .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Meta-analysis : Compare datasets using standardized protocols (e.g., IC₅₀ normalization).
- Structural analogs : Correlate substituent effects (e.g., methylsulfanyl vs. sulfonyl) with activity trends.
- Assay validation : Replicate experiments under controlled conditions (e.g., ATP concentration in kinase assays) .
Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- LogP adjustment : Introduce polar groups (e.g., hydroxyl) to reduce hydrophobicity (target LogP <5).
- Metabolic stability : Test microsomal half-life (human/rat liver microsomes) and modify labile sites (e.g., methylsulfanyl to sulfoxide).
- Bioavailability : Formulate with cyclodextrins or lipid nanoparticles for enhanced solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
